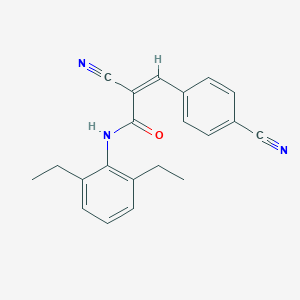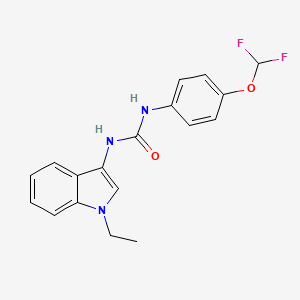
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide, also known as CCN52, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is believed to exert its anticancer effects by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which plays a critical role in promoting cell survival and proliferation. In addition, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been found to inhibit the activity of mTOR, a key regulator of cell growth and metabolism.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of AKT and mTOR, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has also been shown to inhibit the expression of several genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is its ability to inhibit the growth of a wide range of cancer cell lines. In addition, this compound has been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide. One area of focus could be the development of more efficient synthesis methods for this compound, which would allow for larger-scale production and further preclinical testing. In addition, future studies could investigate the potential use of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide in combination with other anticancer agents, which may enhance its therapeutic efficacy. Finally, further research is needed to determine the optimal dosing and administration schedule for (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as to investigate its potential long-term toxicity profile.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, including the reaction of 4-cyanobenzaldehyde with 2,6-diethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with acetylacetone to generate the enaminone intermediate, which is cyclized with cyanogen bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-17-6-5-7-18(4-2)20(17)24-21(25)19(14-23)12-15-8-10-16(13-22)11-9-15/h5-12H,3-4H2,1-2H3,(H,24,25)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPZWDKWLRHFMP-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)
![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)


![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)
![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)